molecular formula C19H29N6O8S2+ B12708790 4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium, ethyl sulphate, methyl sulphate CAS No. 3308-31-4

4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium, ethyl sulphate, methyl sulphate

Cat. No.: B12708790
CAS No.: 3308-31-4
M. Wt: 533.6 g/mol
InChI Key: HNARBTBNSWZZOO-UHFFFAOYSA-O
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Description

4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium, ethyl sulphate, methyl sulphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both quinolinium and pyrimidinyl groups, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium involves multiple steps, starting with the preparation of the quinolinium and pyrimidinyl precursors. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinolinium derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
  • 4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazineethanol

Uniqueness

Compared to similar compounds, 4-Amino-6-((2-amino-6-methyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium stands out due to its unique combination of quinolinium and pyrimidinyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

3308-31-4

Molecular Formula

C19H29N6O8S2+

Molecular Weight

533.6 g/mol

IUPAC Name

6-N-(2-amino-6-methylpyrimidin-4-yl)-1,2-dimethylquinolin-1-ium-4,6-diamine;ethyl hydrogen sulfate;methyl hydrogen sulfate

InChI

InChI=1S/C16H18N6.C2H6O4S.CH4O4S/c1-9-6-15(21-16(18)19-9)20-11-4-5-14-12(8-11)13(17)7-10(2)22(14)3;1-2-6-7(3,4)5;1-5-6(2,3)4/h4-8,17H,1-3H3,(H3,18,19,20,21);2H2,1H3,(H,3,4,5);1H3,(H,2,3,4)/p+1

InChI Key

HNARBTBNSWZZOO-UHFFFAOYSA-O

Canonical SMILES

CCOS(=O)(=O)O.CC1=CC(=NC(=N1)N)NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N.COS(=O)(=O)O

Origin of Product

United States

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